molecular formula C21H20ClN5O5 B2652557 N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052613-38-3

N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2652557
CAS No.: 1052613-38-3
M. Wt: 457.87
InChI Key: PGRGHIWCSXPRGA-UHFFFAOYSA-N
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Description

Historical Development of Triazole-based Compounds in Medicinal Chemistry

Triazole derivatives have been integral to medicinal chemistry since their discovery in 1885 by Bladin, who first described the five-membered aromatic ring containing three nitrogen atoms. Early applications focused on antifungal agents, with the 1944 discovery of azole derivatives inhibiting ergosterol synthesis in Candida species marking a breakthrough. The development of fluconazole in the 1980s demonstrated the clinical viability of 1,2,4-triazoles, while 1,2,3-triazoles gained prominence through click chemistry-enabled drug discovery in the 2000s.

A key milestone was the recognition of triazoles as bioisosteres for imidazoles, reducing toxicity by weakening metal coordination while maintaining target affinity. The structural versatility of triazoles allowed substitutions at multiple positions, enabling optimization of pharmacokinetic properties. For example, voriconazole’s fluoropyrimidine-triazole hybrid structure improved blood-brain barrier penetration compared to earlier azoles.

Table 1: Evolution of Triazole-based Therapeutics
Era Key Development
1885 Bladin’s isolation of triazoles
1940s–1960s First-gen antifungal imidazoles
1980s–1990s Fluconazole, itraconazole
2000s–present Click chemistry-derived hybrids
2010s–present Targeted kinase inhibitors

Significance of Pyrrolo[3,4-d]triazole Scaffold in Drug Discovery

The pyrrolo[3,4-d]triazole system combines a bridgehead nitrogen-containing pyrrole fused to a 1,2,3-triazole ring, creating a rigid, planar structure ideal for target engagement. This scaffold enables:

  • Multi-site hydrogen bonding : The triazole’s N2 and N3 atoms interact with protein residues (e.g., EGFR’s Met793 and Thr854), while the pyrrole nitrogen contributes π-π stacking.
  • Enhanced metabolic stability : The fused ring system resists oxidative degradation compared to monocyclic triazoles.
  • Diverse substitution patterns : Positions 1 (acetamide), 5 (3,4-dimethoxyphenyl), and 4/6 (diketone) permit modular pharmacophore assembly.

Recent studies show that bridgehead nitrogen heterocycles like pyrrolo-triazoles exhibit privileged binding to kinase ATP pockets. For instance, analogs with 3,4-dimethoxy substitutions demonstrated 98.5% EGFR inhibition at 0.69 μM in A549 lung cancer models. The diketone moiety at positions 4/6 may chelate metal ions in enzymatic active sites, though this requires further validation.

Current Research Landscape of Triazole-Acetamide Hybrids

Triazole-acetamide hybrids represent a growing subclass, with the acetamide linker enhancing solubility and enabling conjugation to secondary pharmacophores. The subject compound exemplifies this strategy:

Structural Features

  • Acetamide backbone : Serves as a flexible spacer between the pyrrolo-triazole core and the 2-chloro-4-methylphenyl group, optimizing logP values (calculated: 2.8–3.1).
  • 3,4-Dimethoxyphenyl group : Enhances membrane permeability via methoxy groups’ lipophilicity while maintaining H-bond donor capacity.
  • Diketone system : Potential enol-keto tautomerism may facilitate interactions with catalytic lysine residues in kinases.
Table 2: Recent Triazole-Acetamide Hybrids in Oncology Research
Compound Target IC50 (μM)
Subject compound EGFR 0.69
8a (benzothiazole-triazole) EGFR/T47D 13.0
5b (dichlorobenzyl-triazole) CYP51 0.85
Voriconazole CYP51 0.12

Synthetic strategies employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, followed by amidation to install the acetamide group. Microwave-assisted methods have reduced reaction times from 24 h to <2 h while maintaining yields >85%. Current research focuses on optimizing substituent effects:

  • Electron-withdrawing groups (e.g., 2-chloro) improve target affinity but may reduce solubility
  • Methoxy groups balance lipophilicity and metabolic stability
  • Bulky N-substituents (e.g., 4-methylphenyl) prevent unwanted off-target interactions

Ongoing work explores hybrid systems combining pyrrolo-triazoles with thiosemicarbazones or hydrazones to target multiple oncology pathways simultaneously.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O5/c1-11-4-6-14(13(22)8-11)23-17(28)10-26-19-18(24-25-26)20(29)27(21(19)30)12-5-7-15(31-2)16(9-12)32-3/h4-9,18-19H,10H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRGHIWCSXPRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the chloro, methyl, and dimethoxyphenyl groups through electrophilic aromatic substitution or nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro and dimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Studies have indicated that compounds similar to N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide exhibit cytotoxic effects against various cancer cell lines. The pyrrolo[3,4-d][1,2,3]triazole moiety is known for its ability to interact with DNA and inhibit cell proliferation. Specific studies have shown that derivatives of this compound can induce apoptosis in cancer cells by triggering intrinsic pathways and disrupting mitochondrial function .

Neuropharmacological Applications
The compound's interaction with acetylcholinesterase (AChE) suggests potential use in treating neurodegenerative diseases such as Alzheimer's. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which is beneficial for cognitive functions. Research into similar compounds has demonstrated their efficacy in enhancing memory and learning abilities in animal models .

Biochemical Research

Enzyme Inhibition Studies
this compound can serve as a valuable tool in enzyme inhibition studies. Its structure allows it to act as a competitive inhibitor for enzymes involved in metabolic pathways. For instance, studies have utilized similar compounds to assess their impact on various hydrolases and transferases .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound aids in optimizing its pharmacological properties. Variations in substituents on the aromatic rings or modifications to the triazole core can significantly alter biological activity. This makes it a suitable candidate for SAR studies aimed at developing more potent derivatives with improved selectivity and reduced toxicity .

Potential Side Effects and Toxicology

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogous molecules from the literature:

Compound ID/Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method Reported Bioactivity
Target Compound Pyrrolo[3,4-d][1,2,3]triazol-4,6-dione 2-chloro-4-methylphenyl, 3,4-dimethoxyphenyl ~529.93 (calculated) Likely cyclization of triazole precursors Not reported
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one Triazolo[3,4-b][1,3,4]thiadiazinone fused with pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, phenyl groups ~720.12 (reported) Reaction of hydrazine derivatives with monochloroacetic acid Anticancer (hypothesized)
5-(4-Methoxyphenyl)-3,8-diphenyl-N-[5-(4-chlorophenyl)-4-imino-7-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-3(4H)-yl]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Pyrrolo-thiazolo-pyrimidine 4-Chlorophenyl, 4-methoxyphenyl, pyrido-pyrimidine ~954.39 (calculated) Condensation of pyridine derivatives with carboxamide intermediates Not specified
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives 1,2,4-Triazole 4-Chlorophenyl, pyrrole-2-yl, thiol groups ~350–400 (estimated) Alkylation of triazole-thiol precursors Antimicrobial (reported)

Key Observations

Core Heterocycles: The target compound’s pyrrolo-triazol-dione core is distinct from the pyrrolo-thiazolo-pyrimidine systems in , and 7 . The triazol-dione moiety may enhance hydrogen-bonding interactions compared to sulfur-containing thiazolo or thiadiazinone rings.

Substituent Effects :

  • The 2-chloro-4-methylphenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence binding affinity compared to simpler 4-methoxyphenyl or phenyl substituents .
  • Dimethoxy groups (3,4-position) in the target compound could enhance metabolic stability relative to single methoxy or chloro substituents in analogs .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for triazole-fused systems, such as cyclization of hydrazine or carboxamide intermediates (as in ) .
  • In contrast, S-alkyl triazole-thiol derivatives () employ straightforward alkylation reactions, offering higher yields and scalability .

Bioactivity Potential: While the target compound’s bioactivity remains uncharacterized, structurally related triazole-thiadiazinones () and triazole-thiols () exhibit anticancer and antimicrobial properties, respectively . The chloro and dimethoxy groups in the target compound may synergize for kinase or protease inhibition, warranting further study.

Biological Activity

N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes multiple functional groups. Its molecular formula is C20H20ClN5O4C_{20}H_{20}ClN_{5}O_{4}, and it has a molecular weight of approximately 423.86 g/mol. The presence of the chloro and methoxy groups suggests potential interactions with biological targets.

Antiviral Activity

Research indicates that derivatives of pyrrolo[3,4-d][1,2,3]triazoles exhibit significant antiviral properties. For instance:

  • Anti-HIV Activity : Some studies have shown that related compounds possess micromolar antiviral potency against HIV-1. The flexibility of the haloamide component in these compounds may enhance their efficacy against resistant strains of the virus .

Anticancer Potential

The compound's structure suggests it may also have anticancer properties:

  • Mechanism of Action : Pyrrole derivatives are known to interact with DNA and inhibit cancer cell proliferation. The unique arrangement of functional groups in this compound may enhance its ability to target specific cancer pathways .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in disease processes:

  • PARP Inhibition : Similar compounds have been studied for their ability to inhibit PARP (Poly (ADP-ribose) polymerase), which plays a crucial role in DNA repair mechanisms. Inhibitors of PARP have shown promise in enhancing the effects of chemotherapy drugs in cancer treatment .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntiviralPyrrolo[3,4-c]pyrazole derivativesMicromolar potency against HIV-1
AnticancerVarious pyrrole derivativesInhibition of cancer cell proliferation
Enzyme InhibitionPARP inhibitorsEnhanced efficacy of chemotherapy drugs

Case Study: Anti-HIV Activity Evaluation

In a study evaluating the anti-HIV activity of novel pyrrole derivatives:

  • Methodology : Compounds were tested for their ability to reduce viral replication in vitro.
  • Results : Several compounds demonstrated significant antiviral effects with low cytotoxicity profiles. The most potent derivatives showed effective inhibition at concentrations below 10 µM .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds like this compound:

  • Key Modifications : Substituents such as methoxy and chloro groups significantly influence the potency and selectivity of these compounds against various biological targets. Adjustments to these groups can lead to enhanced activity or reduced side effects.

Q & A

Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) aid in studying this compound’s metabolic fate?

  • Methodological Answer : Incorporate ¹³C at the acetamide carbonyl group to track hydrolysis products via ¹³C NMR. ¹⁵N-labeled triazole enables MS-based detection of metabolites in hepatocyte incubations .

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